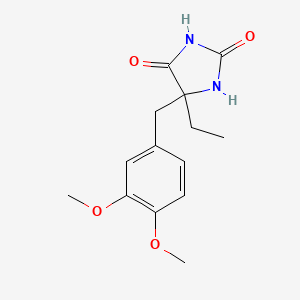

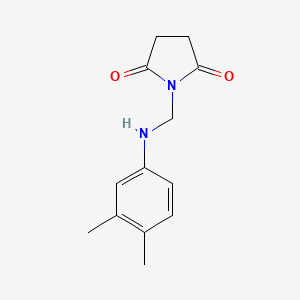

N-(3,4-Dimethylanilinomethyl)-succinimide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,4-Dimethylaniline” and “N,N-Dimethylaniline” are organic chemical compounds, substituted derivatives of aniline. They are tertiary amines, featuring a dimethylamino group attached to a phenyl group . These oily liquids are colorless when pure, but commercial samples are often yellow .

Synthesis Analysis

“N,N-Dimethylaniline” (DMA) is produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst . It was first reported in 1850 by the German chemist A. W. Hofmann, who prepared it by heating aniline and iodomethane .

Molecular Structure Analysis

The molecular formula for “N,4-Dimethylaniline” and “N,N-Dimethylaniline” is C8H11N . The average mass is 121.180 Da .

Chemical Reactions Analysis

Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as explosive .

Physical And Chemical Properties Analysis

“N,N-Dimethylaniline” is a colorless liquid with an amine-like odor . It has a density of 0.956 g/mL, a melting point of 2 °C, and a boiling point of 194 °C .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

There are studies on the use of “N-[3,4-dimethoxycinnamoyl]-anthranilic acid” (tranilast), a compound related to “N,N-Dimethylaniline”, in the treatment of human malignant glioma and in suppressing microglial inducible nitric oxide synthase (iNOS) expression and activity induced by interferon-γ (IFN-γ) .

Propiedades

IUPAC Name |

1-[(3,4-dimethylanilino)methyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9-3-4-11(7-10(9)2)14-8-15-12(16)5-6-13(15)17/h3-4,7,14H,5-6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZRTKSGHJSGEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCN2C(=O)CCC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-Dimethylanilinomethyl)-succinimide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.